6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride
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Overview
Description
6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is a synthetic organic compound that belongs to the class of indolium salts. This compound is characterized by its complex structure, which includes a bromine atom, a cyanoethyl group, and a diethylamino phenyl group attached to a benzindolium core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride typically involves multiple steps:
Formation of the Benzindole Core: The initial step involves the synthesis of the benzindole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Bromination: The benzindole core is then brominated using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.
Introduction of the Cyanoethyl Group: The brominated benzindole is reacted with acrylonitrile in the presence of a base such as potassium carbonate to introduce the cyanoethyl group.
Attachment of the Diethylamino Phenyl Group: The final step involves the reaction of the intermediate compound with 4-(diethylamino)benzaldehyde under acidic conditions to form the desired indolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino phenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the cyanoethyl group, converting it to an amine or aldehyde.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-(2-cyanoethyl)-2-phenylbenz[cd]indolium chloride: Lacks the diethylamino group.
6-Bromo-1-(2-cyanoethyl)-2-[4-(dimethylamino)phenyl]benz[cd]indolium chloride: Contains a dimethylamino group instead of a diethylamino group.
6-Bromo-1-(2-cyanoethyl)-2-[4-(methoxy)phenyl]benz[cd]indolium chloride: Contains a methoxy group instead of a diethylamino group.
Uniqueness
6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
31352-16-6 |
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Molecular Formula |
C24H23BrClN3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
3-[6-bromo-2-[4-(diethylamino)phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride |
InChI |
InChI=1S/C24H23BrN3.ClH/c1-3-27(4-2)18-11-9-17(10-12-18)24-20-8-5-7-19-21(25)13-14-22(23(19)20)28(24)16-6-15-26;/h5,7-14H,3-4,6,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SLLKGCJHIUTJGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)CCC#N.[Cl-] |
Origin of Product |
United States |
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